
Axl-IN-14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Axl-IN-14 is a potent and orally active inhibitor of the AXL receptor tyrosine kinase. This compound has shown significant promise in inhibiting the Gas6/AXL-mediated cell migration and invasion, making it a valuable candidate in cancer research and therapy. The AXL receptor tyrosine kinase is a member of the TAM (TYRO3, AXL, and MERTK) family and plays a crucial role in various cellular processes, including proliferation, survival, and migration .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Axl-IN-14 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of industrial reactors, purification techniques such as chromatography, and stringent quality control measures to meet regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions: Axl-IN-14 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in alcohols or amines. Substitution reactions can yield a variety of substituted derivatives.
Applications De Recherche Scientifique
Axl-IN-14 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the AXL receptor tyrosine kinase and its role in various chemical processes.
Biology: Employed in cellular and molecular biology research to investigate the signaling pathways mediated by the AXL receptor.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly those resistant to conventional therapies.
Industry: Utilized in the development of novel drugs and therapeutic strategies targeting the AXL receptor.
Mécanisme D'action
Axl-IN-14 exerts its effects by inhibiting the activity of the AXL receptor tyrosine kinase. This inhibition prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways. By blocking these pathways, this compound reduces cell proliferation, migration, and invasion, thereby exhibiting anti-tumor activity .
Comparaison Avec Des Composés Similaires
Bemcentinib: Another AXL inhibitor with similar anti-tumor properties.
Dubermatinib: A selective AXL inhibitor used in cancer research.
Sitravatinib: An inhibitor targeting multiple receptor tyrosine kinases, including AXL.
Uniqueness of Axl-IN-14: this compound is unique due to its high potency and selectivity for the AXL receptor tyrosine kinase. It has an IC50 value of 0.8 nanomolar, making it one of the most potent AXL inhibitors available. Additionally, this compound has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent for cancer treatment .
Propriétés
Formule moléculaire |
C32H24F2N4O4 |
|---|---|
Poids moléculaire |
566.6 g/mol |
Nom IUPAC |
5-(4-fluorophenyl)-N-[3-fluoro-4-(10H-pyrido[3,2-b][1,4]benzoxazin-4-yloxy)phenyl]-4-oxo-1-propan-2-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C32H24F2N4O4/c1-18(2)38-16-22(19-7-9-20(33)10-8-19)29(39)23(17-38)32(40)36-21-11-12-26(24(34)15-21)41-28-13-14-35-31-30(28)42-27-6-4-3-5-25(27)37-31/h3-18H,1-2H3,(H,35,37)(H,36,40) |
Clé InChI |
IVRKZMDXSUEQLM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=C(C(=O)C(=C1)C(=O)NC2=CC(=C(C=C2)OC3=C4C(=NC=C3)NC5=CC=CC=C5O4)F)C6=CC=C(C=C6)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


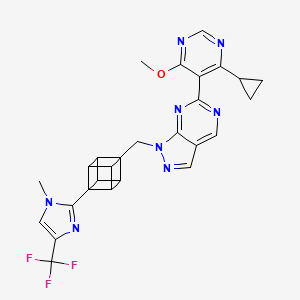




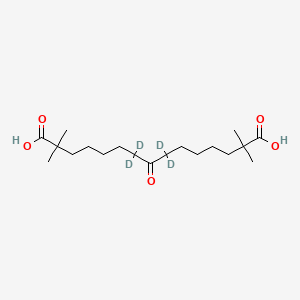
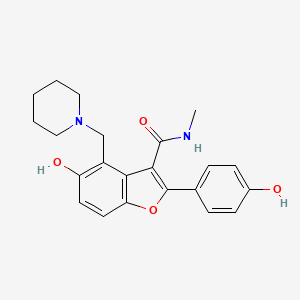
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12389242.png)
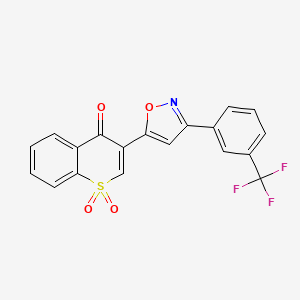
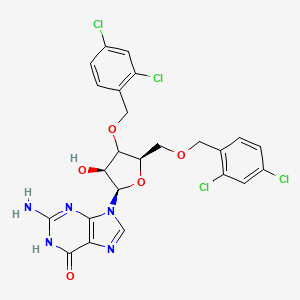
![2-[[(2R,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy]propanedioic acid](/img/structure/B12389251.png)
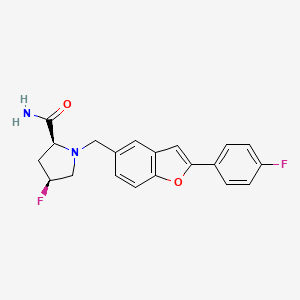
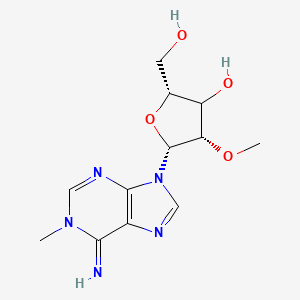
![N'-[2-[[5-[[(2S)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide](/img/structure/B12389259.png)
